4-(1-Hydroxyethyl)phenol
Overview
Description
4-(1-Hydroxyethyl)phenol, also known as tyrosol, is a natural phenolic compound found in various plant species. It has a molecular weight of 138.17 and its linear formula is C8H10O2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 . This indicates that the molecule consists of a phenol group with a hydroxyethyl group attached at the 4th position.Physical and Chemical Properties Analysis
This compound is a solid at 20°C . . It appears as a white to light yellow to light orange powder or crystal .Scientific Research Applications
Catalysis and Synthesis
4-(1-Hydroxyethyl)phenol has been studied in the context of catalysis and synthesis. Morozumi et al. (1991) demonstrated its selective synthesis from phenol and acetaldehyde using β-cyclodextrins derivatives, highlighting the potential for para-selective hydroxyethylation of phenol in chemical production (Morozumi, Uetsuka, Komiyama & Pitha, 1991).
Photocatalysis in Industry
In industry, particularly in the production of phenol, this compound is relevant. Wang et al. (2015) reported that Fe-based metal–organic frameworks exhibit high selectivity in photocatalytic benzene hydroxylation to phenol, which is a critical industrial chemical (Wang, Mengtao Wang & Li, 2015).
Microbial Production
The compound has been explored in microbial production of phenol. Miao et al. (2015) constructed a novel phenol synthetic pathway in Escherichia coli, using enzymes like 4-hydroxybenzoate decarboxylase, which is related to the biochemical processes involving this compound (Miao, Qingyan Li, Diao, Zhang & Ma, 2015).
Polymer and Semiconductor Applications
This compound has applications in polymer and semiconductor industries. Demir et al. (2015) synthesized a novel poly(phenoxy-ketimine), which includes this compound, demonstrating its potential in electronics as semiconducting materials (Demir, Meral, Aydoğan, Bozgeyik & Bayır, 2015).
Environmental Applications
In environmental science, the study of biodegradation pathways involving this compound is significant. Van Schie and Young (2000) discussed microbial degradation mechanisms of phenolic compounds, including pathways involving compounds similar to this compound (van Schie & Young, 2000).
Evolution and Research in Phenolic Compounds
A broader perspective on the evolution and current status of research in phenolic compounds, including those related to this compound, was provided by Boudet (2007). This research offers insights into the metabolic plasticity and the diverse applications of these compounds in various fields (Boudet, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
4-(1-Hydroxyethyl)phenol is a member of the class of phenols that is phenol substituted by a 1-hydroxyethyl group at position 4 . It is a metabolite in mice (Mus musculus) . .
Mode of Action
Phenolic compounds, in general, are known to interact with proteins and enzymes, potentially altering their function .
Pharmacokinetics
It is suggested that phenolic compounds generally have high gi absorption
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, like 4-(1-Hydroxyethyl)phenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Properties
IUPAC Name |
4-(1-hydroxyethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFBLQVGJNGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
166164-76-7 | |
Record name | Benzenemethanol, 4-hydroxy-α-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166164-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30862911 | |
Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2380-91-8 | |
Record name | 1-(4-Hydroxyphenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2380-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-hydroxy-alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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